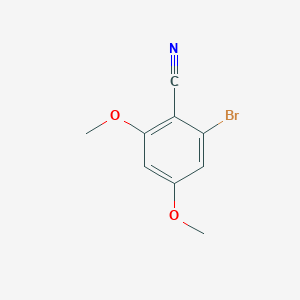

2-Bromo-4,6-dimethoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dimethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWGBYAPMQSRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60804804 | |

| Record name | 2-Bromo-4,6-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60804804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62827-45-6 | |

| Record name | 2-Bromo-4,6-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60804804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4,6 Dimethoxybenzonitrile and Analogues

Nucleophilic Substitution of Halides with Cyanide Sources

A common method for introducing a nitrile group is through the nucleophilic substitution of an aryl halide with a cyanide salt. chemguide.co.uk This reaction, often referred to as a cyanation reaction, typically involves heating the aryl bromide with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

The success of this reaction can be influenced by the reactivity of the aryl halide and the solubility of the cyanide salt. nih.gov For instance, the traditional cyanation of 6-amino-2-chlorobenzothiazole (B112346) with KCN in DMSO is reported to be sluggish and can result in low yields. nih.gov

| Substrate | Cyanide Source | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Bromopropane | KCN | Ethanol (reflux) | Butanenitrile | chemguide.co.uk |

| 6-Amino-2-chlorobenzothiazole | KCN | DMSO (heat) | 6-Amino-2-cyanobenzothiazole | nih.gov |

Metal-Catalyzed Cyanation Protocols

Modern synthetic chemistry often utilizes metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of aromatic nitriles. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source.

Kinetic studies have shown that additives, such as zinc bromide (ZnBr₂), can facilitate the palladium-catalyzed cyanation of bromobenzene, eliminating induction periods observed in their absence. nih.gov This highlights the importance of reaction optimization in achieving efficient cyanation.

Conversion of Aldehyde/Carboxylic Acid Precursors to Nitriles

An alternative route to aromatic nitriles involves the conversion of other functional groups, such as aldehydes or carboxylic acids.

Aldehydes can be converted to nitriles through a one-pot reaction with hydroxylamine (B1172632) followed by dehydration. Another approach is the Schmidt reaction, where an aldehyde reacts with sodium azide (B81097) (NaN₃) in the presence of a strong acid like triflic acid (TfOH) to yield the corresponding nitrile. nih.gov

Primary amides can also be dehydrated to form nitriles. libretexts.org Common dehydrating agents for this transformation include phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orgopenstax.org The reaction of a primary amide with SOCl₂ proceeds through an initial reaction at the amide oxygen, followed by deprotonation and an elimination reaction. openstax.org

Furthermore, 2-aryl carboxylic acids can be oxidatively decarboxylated to form nitriles using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) in the presence of sodium azide. organic-chemistry.org

| Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde | TMSN₃, TfOH, HFIP/ACN | Aromatic Nitrile | nih.gov |

| Primary Amide | P₄O₁₀, Heat | Nitrile | libretexts.org |

| Primary Amide | SOCl₂ | Nitrile | openstax.org |

| 2-Aryl Carboxylic Acid | (Diacetoxyiodo)benzene, NaN₃, Acetonitrile | Aromatic Nitrile | organic-chemistry.org |

Integration of Methoxy (B1213986) Groups into the Aromatic Scaffold

Alkylation of Phenolic Precursors

A primary method for introducing methoxy groups is through the alkylation of corresponding phenolic precursors. This classical Williamson ether synthesis involves the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent, such as methyl iodide or dimethyl sulfate.

In the context of synthesizing dimethoxybenzonitrile derivatives, a dihydroxylated benzonitrile (B105546) would serve as the starting material. The reaction conditions, particularly the choice of base and solvent, are crucial to favor C-alkylation over O-alkylation and to prevent side reactions. nih.gov For instance, the use of sodium ions tends to promote C-alkylation, while potassium and lithium ions may favor O-prenylation and bis-prenylation in related systems. nih.gov While direct alkylation of a dihydroxybenzonitrile is a straightforward conceptual approach, the synthesis often involves introducing the methoxy groups at an earlier stage to a more stable precursor, followed by the introduction of the bromo and cyano functionalities.

Challenges in this approach include achieving selective mono- or di-alkylation and avoiding undesired side reactions. The nucleophilicity of the phenoxide and the reactivity of the alkylating agent must be carefully balanced. core.ac.uk

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) offers a powerful and regioselective method for functionalizing aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Methoxy groups are effective DMGs, capable of directing lithiation to the neighboring carbon atoms. wikipedia.org

In the synthesis of 2-Bromo-4,6-dimethoxybenzonitrile, a dimethoxybenzene precursor could be subjected to DoM. The two methoxy groups would direct the lithiation to the 2-position. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to introduce the bromine atom with high regioselectivity. The nitrile group can be introduced in a subsequent step, for example, through a Sandmeyer reaction from an amino precursor or by cyanation of an aryl halide.

The strength of the DMG, the choice of the organolithium base (e.g., n-BuLi, sec-BuLi), and the reaction temperature are critical parameters that influence the efficiency and selectivity of the DoM reaction. baranlab.orguwindsor.ca The presence of multiple DMGs, as in a dimethoxybenzene derivative, can lead to complex regiochemical outcomes that must be carefully controlled. strath.ac.uk

Step-Economic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on step-economy and green principles to minimize waste, reduce energy consumption, and utilize safer reagents. rsc.orgrsc.org The synthesis of complex molecules like this compound benefits from these approaches.

One-pot reactions, where multiple transformations are carried out in a single reaction vessel, exemplify step-economy. For instance, a sequence involving aza-Michael addition followed by intramolecular annulation has been used to synthesize polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles in a one-pot, transition-metal-free process. cardiff.ac.uk While not directly applied to this compound, this demonstrates the potential for cascade reactions to build complex aromatic systems efficiently.

The use of ionic liquids as recyclable reaction media and catalysts is another green chemistry approach. rsc.org For example, the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine hydrochloride has been achieved using an ionic liquid that can be recovered and reused. rsc.org The development of solvent-free reaction conditions, often facilitated by techniques like sonication, further contributes to greener synthetic routes. nih.gov The conversion of pyridines into benzonitriles via a three-step protocol involving photochemical deconstruction and a formal Diels-Alder cycloaddition also represents a novel and modular approach. bris.ac.uk

Comparative Analysis of Synthetic Routes for Structural Selectivity and Yield

The choice of a synthetic route for this compound depends on factors such as the availability of starting materials, desired purity, scalability, and cost-effectiveness. A comparative analysis of different strategies highlights their relative advantages and disadvantages.

| Synthetic Strategy | Key Precursor | Reagents | Selectivity | Yield | Advantages | Disadvantages |

| Alkylation of Phenols | Dihydroxybenzonitrile | Alkylating agent (e.g., CH₃I), Base | Moderate to High | Variable | Utilizes readily available precursors. | Potential for side reactions (O- vs. C-alkylation, polyalkylation). |

| Directed Ortho-Metalation | 1,3-Dimethoxybenzene | Organolithium reagent, Brominating agent | High | Good to Excellent | Excellent regiocontrol. wikipedia.orgorganic-chemistry.org | Requires anhydrous conditions and cryogenic temperatures. |

| Halogenation of Dimethoxy Benzaldehyde | 3,5-Dimethoxybenzaldehyde | Bromine, Acetic Acid | High | High (for related compounds) google.com | Direct introduction of bromine. | Requires subsequent conversion of aldehyde to nitrile. |

| Multi-step from Pyridine | Pyridine derivative | Various | High | Moderate | Modular and allows for late-stage diversification. bris.ac.uk | Longer synthetic sequence. |

This table provides a generalized comparison. Actual yields and selectivities can vary significantly based on specific substrates and reaction conditions.

The direct bromination of a dimethoxybenzaldehyde precursor, followed by conversion of the aldehyde to a nitrile, presents a plausible and high-yielding route, as demonstrated in the synthesis of related isomers. google.com For instance, the bromination of 3,4-dimethoxybenzaldehyde (B141060) with bromine in acetic acid proceeds with high yield. google.com However, the regioselectivity of bromination would be critical for targeting the 2-position in a 4,6-dimethoxy system.

Directed ortho-metalation offers unparalleled regiocontrol for the introduction of the bromine atom, making it a highly attractive, albeit more technically demanding, option. wikipedia.orgorganic-chemistry.org The alkylation of phenolic precursors, while conceptually simple, may suffer from a lack of selectivity and lower yields. nih.gov The innovative multi-step conversion from pyridines offers a unique retrosynthetic pathway but may be less efficient for the specific target of this compound compared to more direct methods. bris.ac.uk

Ultimately, the optimal synthetic route will be a compromise between these factors, tailored to the specific requirements of the synthesis.

Advanced Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Halogen Exchange Reactions

The bromine atom on the benzonitrile (B105546) core is a key functional handle for synthetic diversification, primarily through halogen exchange reactions. These transformations typically follow two major mechanistic pathways: lithium-halogen exchange and transition-metal-catalyzed cross-coupling.

Lithium-Halogen Exchange: This reaction involves treating 2-Bromo-4,6-dimethoxybenzonitrile with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C). The mechanism proceeds through a nucleophilic attack of the organolithium's carbanion on the bromine atom. wikipedia.orgharvard.edu An intermediate "ate-complex" is often proposed, where the lithium reagent coordinates to the bromine before the exchange occurs. harvard.edu This exchange is kinetically controlled and extremely fast, often outcompeting potential side reactions like nucleophilic attack at the nitrile group, especially at cryogenic temperatures. wikipedia.orgsciencemadness.org The resulting aryllithium species is a powerful nucleophile and can be trapped with various electrophiles, such as boronic esters, to form new carbon-carbon or carbon-heteroatom bonds. The presence of the ortho-methoxy group may accelerate the exchange through chelation with the lithium reagent. wikipedia.org

Palladium-Catalyzed Borylation: A milder and more functional-group-tolerant method for halogen exchange is the Miyaura borylation reaction. wikipedia.org In this process, this compound is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate ester and reductive elimination to yield the arylboronate ester product and regenerate the Pd(0) catalyst. This method avoids the highly reactive organolithium intermediates and is compatible with a wider range of functional groups. organic-chemistry.orgresearchgate.net

| Reaction Type | Reagents & Conditions | Product | Plausible Yield |

|---|---|---|---|

| Lithium-Halogen Exchange followed by Borylation | 1) n-BuLi, THF, -78 °C 2) Triisopropyl borate, then H₃O⁺ | 2-Cyano-3,5-dimethoxyphenylboronic acid | Good |

| Miyaura Borylation | B₂(pin)₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C | 2-(2-Cyano-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good to Excellent |

Nucleophilic Aromatic Substitution Reactions on the Benzonitrile Core

Nucleophilic aromatic substitution (SNAr) on this compound involves the displacement of the bromide leaving group by a nucleophile. The reaction proceeds via the well-established addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com

The rate of this reaction is significantly influenced by the electronic nature of the ring's substituents. The cyano group, being a strong electron-withdrawing group ortho to the bromine, plays a crucial role in activating the ring for nucleophilic attack. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com The two methoxy (B1213986) groups have opposing effects: they are electron-donating by resonance, which would typically deactivate the ring to nucleophilic attack, but electron-withdrawing by induction. However, the stabilization of the negative charge in the Meisenheimer intermediate is most effective when electron-withdrawing groups are positioned ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org In this molecule, the cyano group at the ortho position and the methoxy group at the para position can delocalize the negative charge of the intermediate, thereby facilitating the reaction. The reaction is generally favorable with strong nucleophiles.

| Nucleophile | Reagents & Conditions | Product | Plausible Yield |

|---|---|---|---|

| Methoxide | CH₃ONa, CH₃OH, reflux | 2,4,6-Trimethoxybenzonitrile | Moderate to Good |

| Aniline | Aniline, K₂CO₃, CuI (catalyst), DMF, 120 °C | 2-Amino(phenyl)-4,6-dimethoxybenzonitrile | Moderate |

| Thiophenoxide | PhSNa, DMF, 100 °C | 4,6-Dimethoxy-2-(phenylthio)benzonitrile | Good |

Electrophilic Reactions of the Activated Aromatic Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two methoxy groups. libretexts.orgmsu.edu The directing effects of the substituents must be considered collectively.

-OCH₃ groups (at C4 and C6): Strongly activating and ortho, para-directing.

-Br group (at C2): Deactivating but ortho, para-directing.

-CN group (at C1): Strongly deactivating and meta-directing.

The combined effect of the two methoxy groups strongly directs incoming electrophiles to the positions ortho and para relative to them. The C5 position is ortho to the C4-methoxy and para to the C6-methoxy. The C3 position is ortho to both the C2-bromo and C4-methoxy groups. The powerful activating and reinforcing directing effects of the two methoxy groups are expected to overcome the deactivating effects of the bromo and cyano substituents, directing substitution primarily to the C3 and C5 positions. msu.edu Steric hindrance may favor attack at the C5 position over the more crowded C3 position.

| Reaction Type | Reagents & Conditions | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0 °C | 2-Bromo-4,6-dimethoxy-5-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃, CCl₄ | 2,5-Dibromo-4,6-dimethoxybenzonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | 5-Acetyl-2-bromo-4,6-dimethoxybenzonitrile |

Transformation of the Nitrile Functionality

The cyano group itself is a reactive functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition.

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. lumenlearning.com The reaction proceeds via nucleophilic attack of water (or hydroxide) on the electrophilic carbon of the nitrile, followed by tautomerization.

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.com

Base-catalyzed hydrolysis: Direct attack of a strong nucleophile, such as hydroxide (B78521), on the nitrile carbon forms a hydroxy imine intermediate, which then tautomerizes to the amide.

Stopping the reaction at the amide stage can be achieved by using milder reaction conditions, such as controlled heating or using specific solvent systems, as the hydrolysis of the amide to the carboxylic acid typically requires more forcing conditions. arkat-usa.orgchemistrysteps.com

The nitrile group can be readily reduced to a primary amine (R-CN → R-CH₂NH₂). This is a valuable transformation for introducing an aminomethyl group. Common methods include:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively reduces nitriles to primary amines. The mechanism involves the successive addition of two hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.org An aqueous workup is required to protonate the resulting amino-aluminate complex. youtube.com

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Platinum (PtO₂), or Palladium (Pd/C). libretexts.org This method is often considered "greener" but may require high pressures and temperatures. The presence of the bromine atom on the ring presents a potential for competitive dehalogenation under certain catalytic hydrogenation conditions.

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a route to five-membered heterocyclic rings.

[3+2] Cycloadditions: A prominent example is the reaction of nitriles with organic azides to form tetrazoles, a reaction often catalyzed by Lewis acids or metals. researchgate.netacs.org The mechanism is a 1,3-dipolar cycloaddition where the azide (B81097) acts as the 1,3-dipole. Nitriles can also react with other 1,3-dipoles like nitrile ylides or nitrile oxides to form various five-membered heterocycles. beilstein-journals.orgacs.orgwikipedia.org

Diels-Alder Type Reactions: While less common for simple nitriles, activated nitriles can act as dienophiles in [4+2] cycloaddition reactions. masterorganicchemistry.comyoutube.com Intramolecular Diels-Alder reactions involving a nitrile group are known to occur, especially when entropically favored. nih.gov The participation of this compound as a dienophile in an intermolecular reaction would likely require a highly reactive diene.

Stereochemical Considerations in Reactions Involving Chiral Derivatives

The stereochemical outcome of a chemical reaction is of paramount importance in the synthesis of complex, biologically active molecules and advanced materials. The introduction of chirality into a molecule can lead to the formation of stereoisomers (enantiomers and diastereomers), which may exhibit distinct physical, chemical, and biological properties. In the context of derivatives of this compound, the control of stereochemistry in their reactions is a critical aspect for the synthesis of enantiomerically pure target molecules.

In general, the stereochemical course of reactions involving chiral derivatives of aromatic compounds can be influenced by several factors. These include the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereoselectivity of a reaction. Another common strategy is the application of asymmetric catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. The inherent stereochemistry of a chiral substrate derived from this compound would also be expected to influence the approach of reagents, potentially leading to diastereoselective outcomes in reactions at or near the chiral center.

However, without specific examples or research findings related to this compound, any detailed discussion on reaction mechanisms, transition states, or the degree of stereochemical control would be purely speculative. The scientific community has yet to publish detailed investigations into the stereoselective transformations of chiral derivatives of this particular compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of organic molecules. These methods allow for a detailed examination of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov Studies on similar molecules, such as 2-Bromo-4-methylbenzonitrile (B184184) (2B4MBN), have employed DFT methods like B3LYP to calculate molecular geometry and other properties in the ground state. researchgate.netresearchgate.net For 2-Bromo-4,6-dimethoxybenzonitrile, DFT calculations would optimize the molecular geometry, determining key bond lengths, bond angles, and dihedral angles.

The structure would be defined by the planar benzene (B151609) ring substituted with a bromine atom, a nitrile group (-C≡N), and two methoxy (B1213986) groups (-OCH₃). The planarity of the cyano group with respect to the aromatic ring is a key feature, although slight dihedral angles can occur. researchgate.net The electronic structure analysis would involve calculating atomic charges, which helps in understanding the distribution of electron density across the molecule. For instance, in related molecules, the nitrogen and oxygen atoms are typically found to have negative charges, indicating their electronegative character. researchgate.net

Table 1: Predicted Geometric and Electronic Parameters from Analogous Compounds

| Parameter | Predicted Value/Observation | Analogous Compound Source |

|---|---|---|

| Molecular Geometry | The molecule is expected to be nearly planar, with the nitrile group and benzene ring in the same plane. | 2-Bromo-4-methylbenzonitrile researchgate.net |

| C-Br Bond Length | ~1.88 - 1.90 Å | Substituted Bromobenzenes |

| C≡N Bond Length | ~1.15 - 1.16 Å | Substituted Benzonitriles researchgate.net |

| C-O Bond Length | ~1.35 - 1.37 Å | Dimethoxybenzene Derivatives nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical and electric properties. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.govaimspress.com

For substituted benzonitriles, the HOMO is often localized on the benzene ring, while the LUMO may be distributed over the nitrile group and the ring. The presence of electron-donating methoxy groups and the electron-withdrawing nitrile and bromo groups will significantly influence the energies of these orbitals. The HOMO-LUMO gap for this compound can be predicted to be in a range typical for highly conjugated organic molecules, indicating its potential for charge transfer interactions. aimspress.com

Table 2: Frontier Molecular Orbital (FMOs) Data from Similar Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 nih.gov |

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 aimspress.com |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, consistent with their high electronegativity. nih.gov The hydrogen atoms of the methoxy groups and the aromatic ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions and the molecule's binding properties. nih.gov

Vibrational Frequency Analysis and Normal Mode Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies with a high degree of accuracy. For a molecule with N atoms, there are 3N-6 normal modes of vibration (for non-linear molecules). Studies on 2-Bromo-4-methylbenzonitrile have successfully assigned the vibrational modes based on DFT calculations. researchgate.netresearchgate.net

For this compound, the key vibrational modes would include the C≡N stretching vibration, C-Br stretching, aromatic C-C stretching, C-H stretching and bending, and the vibrations of the methoxy groups (C-O stretching, CH₃ rocking and stretching). The C≡N stretching frequency in aromatic nitriles is typically observed in the range of 2221–2240 cm⁻¹. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Source/Analogy |

|---|---|---|

| C≡N Stretch | 2221 - 2240 | Aromatic Nitriles researchgate.net |

| C-C (Aromatic) Stretch | 1400 - 1650 | Substituted Benzenes researchgate.net |

| C-H (Aromatic) Stretch | 3000 - 3100 | General Aromatic Compounds |

| C-O (Methoxy) Stretch | 1000 - 1300 | Anisole Derivatives |

| C-Br Stretch | 500 - 600 | Brominated Aromatic Compounds researchgate.net |

Conformational Analysis and Stability Studies

Conformational analysis is essential for molecules with rotatable bonds, such as the methoxy groups in this compound. The orientation of these groups relative to the benzene ring can significantly affect the molecule's energy and properties. Theoretical calculations can map the potential energy surface by systematically rotating the C-O bonds to identify the most stable conformers (energy minima).

Studies on related molecules like 2-bromocyclohexanone (B1249149) have shown that the stability of conformers can be solvent-dependent. researchgate.net For this compound, computational analysis would involve calculating the relative energies of different rotational isomers to determine the global minimum energy conformation. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.net For this compound, potential reactions could include nucleophilic aromatic substitution of the bromine atom or reactions involving the nitrile group.

DFT calculations can model the entire reaction coordinate, from reactants to products. By locating the transition state structure and calculating its energy (the activation energy), chemists can predict the feasibility and rate of a reaction. For example, in the synthesis of complex molecules, DFT has been used to elucidate multi-step reaction pathways, confirming the most favorable route by comparing the activation energies of different proposed mechanisms. researchgate.netmdpi.com While specific reaction pathway studies on this compound are not available, the established methodologies could be applied to explore its synthetic transformations and reactivity.

Spectroscopic Characterization Techniques in Structural Elucidation

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the various stretching, bending, and torsional motions of the bonds within a molecule. These vibrations occur at specific, quantized energy levels, and the resulting spectra provide a unique "fingerprint" of the compound.

For a molecule like 2-Bromo-4,6-dimethoxybenzonitrile, a multitude of vibrational modes are possible. The analysis of its vibrational spectrum is aided by computational methods, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of these modes. researchgate.netresearchgate.net For the related compound 2-Bromo-4-methylbenzonitrile (B184184), a total of 41 vibrational modes have been assigned, comprising 16 stretching, 13 bending, and 12 torsional vibrations. researchgate.net A similar complexity would be expected for this compound, with contributions from the benzene (B151609) ring, the nitrile group, the two methoxy (B1213986) groups, and the bromine substituent.

The vibrational assignments for a substituted benzene derivative are typically categorized into ring vibrations and substituent group vibrations. The benzene ring itself has characteristic in-plane and out-of-plane bending modes, as well as C-H and C-C stretching vibrations. The frequencies of these modes are influenced by the nature and position of the substituents.

Certain functional groups exhibit characteristic vibrational frequencies that are largely independent of the rest of the molecule, making them invaluable for structural identification.

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is one of the most distinct features in the IR and Raman spectra of nitriles. This band typically appears in the region of 2200-2240 cm⁻¹. For instance, in the spectrum of 2-bromo-4,5-dimethoxy cinnamyl nitrile, the nitrile stretching vibration is observed at 2214 cm⁻¹. google.com

Methoxy Groups (O-CH₃): The methoxy groups give rise to several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2950-3000 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond typically appears between 1200 and 1300 cm⁻¹ and 1000 and 1100 cm⁻¹, respectively. Studies on related methoxy-substituted benzenes confirm these assignments. nih.govnih.gov

Table 1: Predicted Diagnostic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N Stretch | 2200 - 2240 |

| Methoxy | C-H Stretch (methyl) | 2950 - 3000 |

| C-O-C Asymmetric Stretch | 1200 - 1300 | |

| C-O-C Symmetric Stretch | 1000 - 1100 | |

| Bromo | C-Br Stretch | 500 - 700 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, these nuclei can exist in different spin states with different energies. Transitions between these states can be induced by radiofrequency radiation, and the resulting signals provide a wealth of structural information.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Aromatic Protons: The benzene ring has two protons at the 3- and 5-positions. Due to the symmetrical substitution pattern, these protons are in different chemical environments. The proton at the 3-position is ortho to the bromine and para to a methoxy group, while the proton at the 5-position is ortho to two methoxy groups. This will result in two distinct signals in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. In the similar compound 1-Bromo-2,4-dimethoxybenzene, the aromatic protons appear at chemical shifts of approximately 6.36 ppm, 6.45 ppm, and 7.36 ppm. chemicalbook.com

Methoxy Protons: The two methoxy groups at the 4- and 6-positions are chemically non-equivalent. The methoxy group at the 4-position is para to the bromine, while the methoxy group at the 6-position is ortho to the bromine. This difference in their electronic environment will likely lead to two separate singlet signals in the region of 3.8 to 4.0 ppm, each integrating to three protons. For example, in 2-bromo-4,5-dimethoxybenzaldehyde, the two methoxy groups give signals at 3.84 ppm. google.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring will have different chemical shifts depending on the attached substituents. The carbons bearing the methoxy groups (C4 and C6) will be shifted downfield to around 160 ppm. The carbon attached to the bromine (C2) will have a chemical shift influenced by the "heavy atom effect," which can sometimes lead to a more upfield shift than expected based on electronegativity alone. nih.gov The carbon attached to the nitrile group (C1) will also have a characteristic chemical shift. The remaining two carbons (C3 and C5) will appear in the typical aromatic region.

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm.

Methoxy Carbons: The two methoxy carbons will have signals in the range of 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C1 (C-CN) | 110 - 120 |

| C2 (C-Br) | 115 - 125 |

| C3 (C-H) | 100 - 110 |

| C4 (C-OCH₃) | 155 - 165 |

| C5 (C-H) | 95 - 105 |

| C6 (C-OCH₃) | 155 - 165 |

| C≡N | 115 - 125 |

| OCH₃ | 55 - 60 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. In this compound, COSY would be expected to show a correlation between the aromatic protons at the 3- and 5-positions if there is any observable coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the molecule. For this compound, the HSQC spectrum would show correlations between the aromatic protons and their corresponding carbons (C3-H3 and C5-H5), as well as between the methoxy protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For instance, the methoxy protons would show HMBC correlations to the carbons they are attached to (C4 and C6). The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules through controlled fragmentation. For this compound, mass spectrometric analysis provides definitive evidence of its elemental composition and connectivity.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides the nominal mass, high-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₈BrNO₂), HRMS would provide an exact mass measurement that corresponds to its unique elemental composition, confirming the identity of the molecule beyond doubt.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected ion and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern would provide valuable information about the connectivity of the atoms.

Expected fragmentation pathways for this compound would likely involve the loss of methyl groups from the methoxy substituents, the loss of carbon monoxide, and the cleavage of the bromine atom. The analysis of these fragment ions helps to piece together the molecular structure, confirming the positions of the substituents on the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise molecular conformation and the arrangement of molecules in the crystal lattice can be determined.

Determination of Molecular Conformation and Crystal Packing

The crystal structure of this compound would reveal the planarity of the benzene ring and the orientation of the methoxy and nitrile substituents. The methoxy groups may lie in the plane of the benzene ring or be slightly twisted out of the plane. The C-C≡N moiety of the nitrile group is expected to be nearly linear.

The packing of the molecules in the crystal is governed by intermolecular forces. In substituted benzenes, π-π stacking interactions are a common packing motif, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. nih.gov

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal structure would also allow for a detailed analysis of the intermolecular interactions that stabilize the crystal lattice. In addition to van der Waals forces, specific interactions such as halogen bonding and hydrogen bonding can be identified.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the bromine atom could potentially form halogen bonds with electron-donating atoms, such as the oxygen of a methoxy group or the nitrogen of a nitrile group on an adjacent molecule.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic structure of a molecule by measuring its absorption and emission of light. These techniques provide insights into the electronic transitions that can occur within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the benzene ring. The methoxy groups, being electron-donating, and the nitrile group, being electron-withdrawing, will affect the energy of the molecular orbitals and thus the wavelength of maximum absorption (λₘₐₓ). The presence of the bromine atom can also influence the spectrum. acs.org

Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For a molecule to be fluorescent, it must have a rigid structure and a suitable electronic configuration. The fluorescence spectrum of this compound, if it fluoresces, would provide information about the energy difference between the first excited singlet state and the ground state. The fluorescence properties can be sensitive to the solvent environment, a phenomenon known as solvatochromism.

Chemical Derivatization and Advanced Analog Synthesis

Modification of the Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For a substrate like 2-Bromo-4,6-dimethoxybenzonitrile, the electron-rich nature of the dimethoxy-substituted benzene (B151609) ring influences its reactivity in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org It is a widely used method for generating biaryl compounds. chemistrysteps.com The general conditions involve a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate in a solvent system such as dioxane/water. chemistrysteps.com While specific examples detailing the Suzuki coupling of this compound are not prevalent in the surveyed literature, the established protocols for electron-rich aryl bromides provide a predictive framework for its successful coupling with various aryl and heteroaryl boronic acids. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is fundamental for the synthesis of arylalkynes. organic-chemistry.org Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base (e.g., triethylamine), which can also serve as the solvent. libretexts.orgnih.gov The reaction generally proceeds under mild, anhydrous, and anaerobic conditions. libretexts.org The coupling of this compound with various terminal alkynes would be expected to yield a range of 2-alkynyl-4,6-dimethoxybenzonitrile derivatives.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemistrysteps.com Catalysts such as palladium(II) acetate are commonly used with bases like triethylamine or potassium carbonate. chemistrysteps.com The reaction is effective for creating substituted styrenes or acrylates. organic-chemistry.org Applying this to this compound would allow for the introduction of various alkenyl groups at the 2-position of the benzonitrile (B105546) ring.

| Coupling Reaction | Typical Reagents | Expected Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | 2-Aryl-4,6-dimethoxybenzonitrile |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | 2-Alkynyl-4,6-dimethoxybenzonitrile |

| Heck | Alkene (e.g., styrene, acrylate), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Alkenyl-4,6-dimethoxybenzonitrile |

Nucleophilic Aromatic Substitution of Halogen

Nucleophilic aromatic substitution (SNA r) of the bromine atom in this compound is generally challenging. The SNA r mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comresearchgate.net The methoxy (B1213986) groups on the ring are electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, displacing the bromine with nucleophiles like amines or alkoxides would likely require harsh reaction conditions or specialized catalytic systems that proceed through alternative mechanisms.

Functionalization of the Nitrile Group

The nitrile group (-C≡N) is a valuable functional group that can be converted into several other important moieties, including carboxylic acids, amides, esters, aldehydes, and amines, or used as a building block for constructing heterocyclic rings.

Conversion to Carboxylic Acids, Amides, and Esters

Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by attack of water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate that is further hydrolyzed. This would convert this compound to 2-Bromo-4,6-dimethoxybenzoic acid.

Amides and Esters: The amide can be isolated as the product of nitrile hydrolysis if milder reaction conditions are used. Alternatively, amides can be synthesized directly from esters. nih.govquimicaorganica.orgdnu.dp.ua Esters can be formed from the corresponding carboxylic acid via Fischer esterification or by reacting the nitrile with an alcohol under acidic conditions (the Pinner reaction), which initially forms an imino ether that can then be hydrolyzed to the ester.

Reduction to Aldehydes and Amines

Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using specific reducing agents that can be stopped at the intermediate imine stage before further reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically run at low temperatures, and the intermediate imine is hydrolyzed during aqueous workup to yield the aldehyde. organic-chemistry.org This process would yield 2-bromo-4,6-dimethoxybenzaldehyde.

Amines: Complete reduction of the nitrile group to a primary amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net The reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond, followed by an aqueous or acidic workup to produce the corresponding benzylamine, (2-bromo-4,6-dimethoxyphenyl)methanamine.

| Transformation | Typical Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂O, mild acid/base | Amide (-CONH₂) |

| Reduction (Partial) | 1. DIBAL-H; 2. H₂O | Aldehyde (-CHO) |

| Reduction (Complete) | 1. LiAlH₄; 2. H₂O | Amine (-CH₂NH₂) |

Formation of Heterocyclic Compounds

The nitrile and bromo-substituted aromatic core of this compound serves as a precursor for the synthesis of various fused heterocyclic systems. For instance, anthranilonitriles (2-aminobenzonitriles) are common starting materials for the synthesis of quinazolines and quinazolinones. wikipedia.orgchemistrysteps.com While this compound is not an anthranilonitrile itself, a synthetic sequence involving nucleophilic substitution of the bromine with an amine or ammonia, followed by reactions targeting the nitrile group, could open pathways to such heterocycles. For example, reaction of a derived 2-aminobenzonitrile with formamide or other reagents can lead to the formation of the quinazoline ring system.

Alteration of Methoxy Substituents

The methoxy groups at the C4 and C6 positions are key modulators of the electron density of the aromatic ring and can be chemically altered to fine-tune the molecule's properties. Key transformations include demethylation to reveal reactive hydroxyl groups and subsequent conversion to other alkoxy derivatives.

The cleavage of the methyl-oxygen ether bond, or demethylation, is a fundamental strategy to unmask phenol functionalities, which can serve as handles for further functionalization. The choice of demethylating agent is crucial and depends on the desired selectivity and substrate tolerance. While no direct studies on the demethylation of this compound are extensively reported, strategies employed on structurally similar bromo-methoxy-aromatic compounds provide a clear blueprint for effective reaction conditions.

Strong Lewis acids are commonly employed for complete demethylation. Boron tribromide (BBr₃) is a powerful and effective reagent for cleaving aryl methyl ethers. For instance, the demethylation of the related compound 2-bromo-4-methoxybenzonitrile to yield 2-bromo-4-hydroxybenzonitrile is achieved in high yield by treatment with BBr₃ in dichloromethane at elevated temperatures. This non-selective method would likely convert both methoxy groups in this compound to hydroxyl groups.

For selective demethylation, milder and more targeted reagents are necessary. The regioselectivity is often directed by the electronic environment and steric hindrance around the methoxy groups. In systems analogous to the target molecule, reagents such as alkylthiolate salts have been used for chemo- and regioselective demethylation. libretexts.org Another method involves the use of methionine in the presence of concentrated sulfuric acid, which has been shown to selectively cleave the methoxy group at the C5 position in 2-bromo-4,5-dimethoxybenzaldehyde, suggesting its potential for selective action based on the electronic and steric environment.

Table 1: Demethylation Strategies Applicable to Bromo-Methoxy Aromatic Systems

| Reagent | Substrate Example | Product | Conditions | Yield | Selectivity |

|---|---|---|---|---|---|

| Boron Tribromide (BBr₃) | 2-Bromo-4-methoxybenzonitrile | 2-Bromo-4-hydroxybenzonitrile | Dichloromethane (DCM), 50 °C | 75% | Non-selective |

The synthesis of novel alkoxy derivatives from this compound typically proceeds via a two-step sequence involving initial demethylation to the corresponding phenol(s), followed by O-alkylation. The Williamson ether synthesis is the most prevalent and versatile method for the second step. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, thereby forming a new ether linkage.

The choice of base and alkylating agent allows for the introduction of a wide array of alkoxy groups, from simple ethoxy or propoxy chains to more complex functionalized side chains. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The alkylating agents are typically alkyl iodides, bromides, or chlorides. This method's utility is demonstrated in the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde, where the intermediate 5-bromo-2-hydroxy-3-methoxybenzaldehyde is readily methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF) to afford the dimethoxy product in excellent yield.

Table 2: Representative O-Alkylation (Williamson Ether Synthesis)

| Hydroxy-Substrate | Base | Alkylating Agent | Solvent | Product | Yield |

|---|

This two-step demethylation/alkylation sequence provides a reliable and adaptable route for systematically modifying the alkoxy substituents of this compound, enabling the synthesis of a diverse library of analogs.

Regioselective Synthesis of Isomeric Derivatives

The synthesis of specific constitutional isomers of this compound is a challenge that requires precise control over the regioselectivity of electrophilic aromatic substitution and functional group interconversions. The directing effects of the substituents on the benzene ring are paramount in determining the outcome of reactions such as bromination, nitration, and formylation, which are often key steps in building the desired substitution pattern. By carefully choosing the starting material and the sequence of reactions, specific isomers can be prepared.

Several synthetic routes to various bromo-dimethoxybenzonitrile isomers have been established:

2-Bromo-4,5-dimethoxybenzonitrile: This isomer can be synthesized starting from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). The first step is a regioselective bromination at the C2 position, directed by the activating methoxy groups, using bromine in glacial acetic acid. google.com The resulting 2-bromo-4,5-dimethoxybenzaldehyde can then be converted to the target nitrile. A common method involves condensation with an active methylene compound like cyanoacetic acid, followed by subsequent chemical modifications. google.com

2-Bromo-3,5-dimethoxybenzonitrile: The synthesis of this isomer starts with 3,5-dimethoxybenzaldehyde. Direct bromination using N-bromosuccinimide (NBS) in dichloromethane proceeds with high regioselectivity to furnish 2-bromo-3,5-dimethoxybenzaldehyde, with the bromine atom being directed to the position between the two methoxy groups. nih.gov The aldehyde can then be converted to the nitrile via a standard two-step procedure: formation of the oxime with hydroxylamine (B1172632), followed by dehydration using a reagent like acetic anhydride or phosphorus pentachloride.

4-Bromo-2,5-dimethoxybenzonitrile and 2-Bromo-3,6-dimethoxybenzonitrile: A divergent strategy starting from 2,5-dimethoxybenzaldehyde allows for the selective preparation of these two distinct isomers. tandfonline.comtandfonline.com

To obtain the 4-bromo-2,5-dimethoxybenzonitrile isomer, 2,5-dimethoxybenzaldehyde is first converted to its corresponding oxime, which is then dehydrated to 2,5-dimethoxybenzonitrile. Subsequent bromination of this nitrile occurs selectively at the C4 position, para to the C1 cyano group, yielding the desired product. tandfonline.comtandfonline.com

Conversely, to synthesize the 2-bromo-3,6-dimethoxybenzonitrile isomer, the reaction sequence is altered. 2,5-dimethoxybenzaldehyde is first subjected to bromination. The directing effects of the substituents lead to the formation of 2-bromo-3,6-dimethoxybenzaldehyde. This intermediate is then converted to the final nitrile product via the oxime formation and dehydration sequence. tandfonline.comtandfonline.com

Table 3: Regioselective Synthesis of Bromo-Dimethoxybenzonitrile Isomers

| Starting Material | Key Reagents/Steps | Isomeric Product |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | 1. Br₂/AcOH; 2. Conversion to nitrile | 2-Bromo-4,5-dimethoxybenzonitrile |

| 3,5-Dimethoxybenzaldehyde | 1. NBS/DCM; 2. H₂NOH·HCl; 3. Dehydration | 2-Bromo-3,5-dimethoxybenzonitrile |

| 2,5-Dimethoxybenzaldehyde | 1. H₂NOH·HCl; 2. Dehydration; 3. Bromination | 4-Bromo-2,5-dimethoxybenzonitrile |

Development of Complex Polycyclic and Heterocyclic Systems from this compound

The functional groups of this compound make it an excellent precursor for the synthesis of more complex molecular scaffolds, including polycyclic and heterocyclic systems. The aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the nitrile group can be transformed or used as an anchor point for ring-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to forming new carbon-carbon and carbon-nitrogen bonds through transition-metal catalysis. These reactions are fundamental in modern organic synthesis for constructing complex aromatic systems.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com This introduces a rigid, linear alkyne linker, which can be a key structural element in materials science or a precursor for further cyclization reactions.

Suzuki-Miyaura Coupling: One of the most versatile C-C bond-forming reactions, the Suzuki coupling pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This reaction is known for its mild conditions and high functional group tolerance, making it ideal for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgacsgcipr.orgyoutube.com It provides direct access to arylamines, which are precursors to a vast range of nitrogen-containing heterocyclic compounds.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Key Components |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Arylalkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Biaryl | Pd(0) catalyst, Base (e.g., K₂CO₃) |

Nitrile Group Transformations for Heterocycle Synthesis: The nitrile group is a versatile functional group that can participate directly in cyclization reactions or be converted into other functionalities to facilitate ring formation. A particularly powerful strategy involves the synthesis of fused heterocyclic systems like quinazolines.

A plausible and efficient route to a quinazoline scaffold would involve a two-step sequence starting from this compound:

Introduction of an ortho-Amino Group: A Buchwald-Hartwig amination reaction using ammonia or an ammonia equivalent can be employed to replace the bromo substituent with an amino group, yielding 2-amino-4,6-dimethoxybenzonitrile.

Cyclization to form the Quinazoline Ring: 2-Aminobenzonitriles are well-established precursors for quinazolines. They can undergo tandem reactions with various reagents, such as alcohols, aldehydes, or carbon dioxide, under catalytic conditions to construct the fused pyrimidine ring of the quinazoline system. rsc.orgmdpi.comrsc.orgorganic-chemistry.org For example, reacting a 2-aminobenzonitrile with an alcohol in the presence of a Ruthenium(II) catalyst can lead directly to the formation of quinazolinone derivatives. rsc.org

This combination of cross-coupling chemistry and subsequent cyclization of the nitrile group showcases the potential of this compound as a foundational building block for accessing diverse and complex heterocyclic frameworks.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-methoxybenzonitrile |

| 2-Bromo-4-hydroxybenzonitrile |

| 2-Bromo-4,5-dimethoxybenzaldehyde |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde |

| 5-Bromo-2,3-dimethoxybenzaldehyde |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |

| Cyanoacetic acid |

| 3,5-Dimethoxybenzaldehyde |

| N-Bromosuccinimide (NBS) |

| 2-Bromo-3,5-dimethoxybenzaldehyde |

| 2,5-Dimethoxybenzaldehyde |

| 4-Bromo-2,5-dimethoxybenzonitrile |

| 2,5-Dimethoxybenzonitrile |

| 2-Bromo-3,6-dimethoxybenzaldehyde |

| 2-Amino-4,6-dimethoxybenzonitrile |

| Boron tribromide |

| Dichloromethane |

| Methionine |

| Sulfuric acid |

| Sodium hydride |

| Potassium carbonate |

| Sodium hydroxide |

| Methyl iodide |

| Dimethylformamide (DMF) |

| Bromine |

| Glacial acetic acid |

| Hydroxylamine |

| Acetic anhydride |

| Phosphorus pentachloride |

Applications in Materials Science and Specialized Organic Synthesis

Precursor in the Synthesis of Functional Organic Materials

2-Bromo-4,6-dimethoxybenzonitrile is noted for its application in material science, particularly in the development of functional organic materials where its structural attributes can be translated into desired physical and chemical properties. nih.govevitachem.com

While specific polymers derived directly from this compound are not extensively documented in public literature, its potential as a monomer is rooted in the known chemistry of related compounds. The presence of the bromine atom allows it to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for polymer synthesis. nih.govresearchgate.net These reactions form new carbon-carbon bonds, enabling the incorporation of the dimethoxybenzonitrile unit into a polymer backbone.

Furthermore, the nitrile group is a precursor to other functionalities. For instance, polymers containing acrylonitrile (B1666552) units are well-established for their unique properties. mdpi.com The conversion of the nitrile group in the polymer chain could lead to materials with tailored characteristics. High-temperature resistant polymers are often synthesized from phthalonitrile (B49051) monomers, which contain two adjacent nitrile groups, demonstrating the utility of the nitrile functionality in creating robust polymer networks. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer Example | Catalyst System | Potential Polymer Feature |

| Suzuki Coupling | Aryl-diboronic acid | Pd(PPh₃)₄ / Base | π-conjugated polymer |

| Stille Coupling | Organotin reagent | PdCl₂(PPh₃)₂ | Functionalized polymer |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Polymer with alkynyl linkages |

The synthesis of materials for Organic Light-Emitting Diodes (OLEDs) relies on the precise construction of molecules that can efficiently transport charges and emit light. The building blocks for these materials are often functionalized aromatic compounds that can be linked together to create larger conjugated systems.

This compound possesses features that make it a candidate for such applications. The bromo-substituent can be readily replaced through cross-coupling reactions to build larger, conjugated molecules essential for hole-transporting, electron-transporting, or emissive layers in OLEDs. nih.gov The dimethoxy and nitrile groups can help tune the electronic properties (such as the HOMO/LUMO energy levels), solubility, and film-forming characteristics of the resulting materials, which are critical for device performance. While specific OLED materials based on this exact monomer are not widely reported, the general strategy of using substituted bromobenzonitriles is a known approach in the design of organic electronic materials.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The nitrile group of benzonitrile (B105546) derivatives is a known participant in forming such assemblies, acting as a ligand that can coordinate with metal centers or participate in hydrogen bonding. unb.canih.gov This allows for the construction of highly ordered, multi-component structures like metal-organic frameworks (MOFs). nih.govrsc.org

This compound could serve as a ligand in the synthesis of such assemblies. The nitrile nitrogen possesses a lone pair of electrons capable of coordinating to a metal center. The methoxy (B1213986) groups can influence the solubility of the ligand and the final assembly, while the bromo group could either be retained as a functional handle for post-synthesis modification or participate in halogen bonding. Research has demonstrated that benzonitrile derivatives can be precisely recognized and encapsulated by supramolecular macrocycles, forming key-lock complexes. unb.canih.gov This highlights the potential of this compound to act as a guest or component in complex host-guest systems.

Intermediates in Fine Chemical Production

The compound serves as a valuable intermediate in the synthesis of specialized chemicals, owing to the versatile reactivity of its functional groups. evitachem.com

Table 2: Related Bromo-Substituted Intermediates in Chemical Synthesis

| Compound | CAS Number | Application |

| 2-Bromo-4,5-dimethoxybenzonitrile | 109305-98-8 | Intermediate for pharmaceuticals google.com |

| 2-Bromo-4-methylbenzonitrile (B184184) | 162744-33-6 | Intermediate for dyes acs.org |

| 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | Precursor for kinase inhibitors nih.gov |

The synthesis of many modern dyes and pigments relies on building complex aromatic structures. Azo dyes, for example, are typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.govunb.canih.govcuhk.edu.hksphinxsai.com While this compound itself is not an amine, it can be a precursor to the necessary amino-derivatives through nucleophilic substitution or reduction pathways.

More directly, bromo-substituted aromatics are common intermediates in the synthesis of various dye classes. For example, derivatives of 2-bromo-4-methylbenzonitrile are used as intermediates in the synthesis of phthalocyanine (B1677752) dyes. acs.org The bromo group provides a reactive site for condensation and cyclization reactions that form the core structure of the dye molecule. The methoxy and nitrile substituents on the this compound ring would be expected to act as auxochromes, modifying the color and properties such as lightfastness and solubility of the final dye.

Catalysis and Ligand Development

The unique structural characteristics of this compound, featuring a strategically functionalized aromatic ring, position it as a compound of interest for potential applications in catalysis and ligand development. The interplay between the electron-donating methoxy groups, the synthetically versatile bromine atom, and the coordinating nitrile group provides a framework for its theoretical exploration in both transition metal catalysis and organocatalysis.

Role as a Ligand Precursor for Transition Metal Catalysts

While direct studies detailing the use of this compound as a ligand precursor are not extensively documented in current literature, its molecular architecture suggests a plausible role in the synthesis of novel ligands. The presence of the bromine atom is key, as it allows for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions could facilitate the linkage of the benzonitrile core to other coordinating moieties, thereby creating multidentate ligands.

For instance, the nitrile group can act as a coordinating site for a transition metal. Furthermore, the bromine atom could be substituted via a cross-coupling reaction to introduce another ligating group, such as a phosphine (B1218219) or an N-heterocycle. This approach is analogous to the use of other halogenated aromatics in ligand synthesis. For example, 2-Bromo-4-fluoropyridine has been utilized in the synthesis of 2,2'-bipyridine (B1663995) ligands through Stille coupling. ossila.com A similar strategy could theoretically be applied to this compound to generate bidentate N,N-ligands.

The electron-donating nature of the two methoxy groups would influence the electronic properties of the resulting ligand, potentially enhancing the electron density at the metal center. This modulation of the electronic environment is a critical aspect of catalyst design, impacting the reactivity and selectivity of the transition metal complex.

Table 1: Potential Ligand Synthesis Strategies using this compound

| Reaction Type | Reactant | Potential Ligand Structure |

| Suzuki Coupling | Arylboronic acid | Biphenyl-based nitrile ligand |

| Buchwald-Hartwig Amination | Amine | N-Aryl benzonitrile ligand |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-benzonitrile ligand |

Application in Organocatalysis

The application of this compound in organocatalysis is a speculative area of research. However, its functional groups offer potential starting points for the design of novel organocatalysts. The nitrile group, for instance, could be chemically transformed into an amine or an aldehyde, which are common functional groups in organocatalytic scaffolds.

A hypothetical pathway could involve the reduction of the nitrile to a primary amine, followed by further functionalization to create a chiral catalyst. The aromatic ring with its methoxy groups could serve as a rigid scaffold that influences the stereochemical outcome of a catalyzed reaction. While no direct examples exist for this specific molecule, the broader field of organocatalysis often relies on the modification of readily available, functionalized aromatic compounds.

Development of Novel Reagents and Methodologies in Organic Chemistry

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of multiple, chemoselectively addressable functional groups. The bromine atom, nitrile group, and the activated aromatic ring can all participate in a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

The bromine atom is particularly useful for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group is also a synthetically valuable handle; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

Research on structurally similar compounds highlights the utility of the bromo-benzonitrile motif. For example, 2-bromo-4-methylbenzonitrile is a known intermediate in the synthesis of phthalocyanine dyes. researchgate.net This suggests that this compound could be a precursor for novel dyes or functional materials where the methoxy groups could tune the photophysical properties.

Structure-Property Relationships in Designed Materials

The specific arrangement of substituents on the aromatic ring of this compound suggests its potential utility in the design of materials with tailored properties. The combination of electron-donating methoxy groups and the potential for extended conjugation through reactions at the bromine and nitrile sites could lead to interesting electronic and photophysical behaviors.

While there is no specific research on materials directly incorporating this compound, we can infer potential properties based on its structure. The electron-rich aromatic system could be a component of organic semiconductors or nonlinear optical materials. The nitrile group is known to influence molecular packing in the solid state, which can have a significant impact on charge transport properties in organic electronic devices.

Density Functional Theory (DFT) studies on similar molecules like 2-Bromo-4-methylbenzonitrile have been used to analyze their electronic structure, vibrational properties, and molecular electrostatic potential, which are crucial for predicting their behavior in a material context. researchgate.net Similar computational studies on this compound would be invaluable in guiding its application in materials science.

Table 2: Potential Material Applications based on Structural Features

| Structural Feature | Potential Application | Rationale |

| Electron-rich aromatic ring | Organic electronics | Potential for hole transport |

| Nitrile group | Crystal engineering | Influences solid-state packing |

| Bromine atom | Functional polymers | Site for polymerization via cross-coupling |

Future Research Directions and Emerging Trends in the Chemistry of 2 Bromo 4,6 Dimethoxybenzonitrile

The strategic placement of bromo, methoxy (B1213986), and nitrile functionalities on the aromatic ring of 2-Bromo-4,6-dimethoxybenzonitrile makes it a compound of significant interest for future chemical exploration. Its inherent reactivity and potential as a versatile building block position it at the forefront of several emerging research trends, from sustainable chemistry to advanced materials and computational modeling. This article explores the prospective research directions that could unlock the full potential of this unique molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products